
5-Ethynylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynylpyrrolidine-2-carboxylic acid is a compound characterized by a pyrrolidine ring substituted with an ethynyl group at the 5-position and a carboxylic acid group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of a terminal alkyne with a halogenated pyrrolidine derivative in the presence of a palladium catalyst and a copper co-catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide, followed by acidification.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions: 5-Ethynylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
5-Ethynylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It can be used as a probe to study biological processes involving pyrrolidine derivatives.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 5-Ethynylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Pyrrolidine-2-carboxylic acid: Lacks the ethynyl group, resulting in different reactivity and applications.
5-Methylpyrrolidine-2-carboxylic acid: Substituted with a methyl group instead of an ethynyl group, leading to different chemical properties and uses.
Uniqueness: 5-Ethynylpyrrolidine-2-carboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse applications in various fields. The combination of the pyrrolidine ring and the ethynyl group makes it a valuable compound for research and industrial purposes.
特性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC名 |
5-ethynylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c1-2-5-3-4-6(8-5)7(9)10/h1,5-6,8H,3-4H2,(H,9,10) |
InChIキー |
JWOHRHJMTNGZBX-UHFFFAOYSA-N |
正規SMILES |
C#CC1CCC(N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13553438.png)
![tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate](/img/structure/B13553441.png)
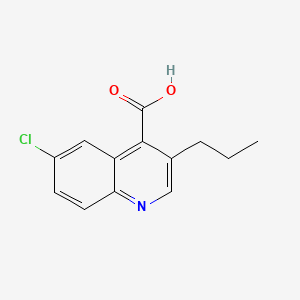
![(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B13553449.png)
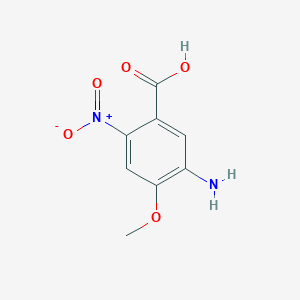

![1-(propan-2-yl)-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13553458.png)
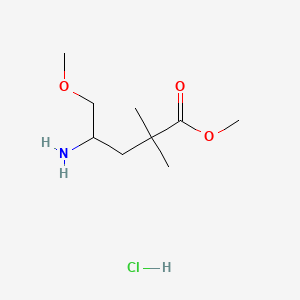

![[3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B13553517.png)

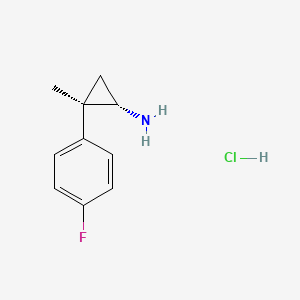
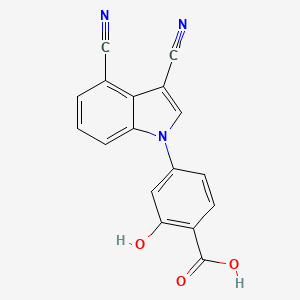
![tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B13553535.png)
